molecular formula C15H16N2 B11880316 4,7-Dimethyl-2-(pyridin-4-yl)indoline

4,7-Dimethyl-2-(pyridin-4-yl)indoline

Cat. No.: B11880316
M. Wt: 224.30 g/mol
InChI Key: RHIZETIVPFHXQW-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a pyridine ring attached to an indoline core, with methyl groups at the 4 and 7 positions of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-(pyridin-4-yl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this compound, the starting materials would include a pyridine derivative and a suitable ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indoline or pyridine rings.

Scientific Research Applications

4,7-Dimethyl-2-(pyridin-4-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-2-(pyridin-4-yl)indoline is unique due to its specific substitution pattern and the presence of both indoline and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4,7-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-10-3-4-11(2)15-13(10)9-14(17-15)12-5-7-16-8-6-12/h3-8,14,17H,9H2,1-2H3

InChI Key

RHIZETIVPFHXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NC2=C(C=C1)C)C3=CC=NC=C3

Origin of Product

United States

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